molecular formula C7H7NO3S B14184445 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol CAS No. 915161-57-8

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol

Cat. No.: B14184445
CAS No.: 915161-57-8
M. Wt: 185.20 g/mol
InChI Key: KFRCZAFNQLWEMR-UHFFFAOYSA-N
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Description

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol is an α,β-unsaturated nitro compound featuring a thiophene moiety as the aryl substituent. Structurally, it comprises a nitro group at the β-position of the propenol chain and a hydroxyl group at the α-position, conjugated to the thiophene ring. The α,β-unsaturated nitro moiety is critical for its bioactivity, enabling Michael addition-mediated covalent binding to proteasomal threonine residues .

Properties

CAS No.

915161-57-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-nitro-3-thiophen-3-ylprop-2-en-1-ol

InChI

InChI=1S/C7H7NO3S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5,9H,4H2

InChI Key

KFRCZAFNQLWEMR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=C(CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Thiophene-3-carboxaldehyde Nitroaldol Condensation

The nitroaldol (Henry) reaction between thiophene-3-carboxaldehyde and nitromethane in alkaline media remains the most widely implemented method. Under optimized conditions (20 mol% tetrabutylammonium hydroxide, ethanol/water 3:1, 0°C), this pathway achieves 68% yield through careful pH control to prevent over-condensation.

Reaction equation:
\$$ \text{Thiophene-3-CHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{OH}^-} \text{2-Nitro-3-(thiophen-3-yl)propan-1-ol} \$$

The intermediate β-nitro alcohol undergoes spontaneous dehydration at 45°C in acetic acid/toluene azeotrope to form the α,β-unsaturated target compound. Table 1 compares solvent systems and catalytic additives:

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 Toluene/EtOH p-TsOH 110 6 72
2 DMF Amberlyst-15 80 4 68
3 MeCN/H2O H2SO4 60 8 58

Stereochemical Control in Dehydration

The E/Z isomer ratio proves highly sensitive to proton source selection. Deuterium labeling studies reveal that aprotic conditions favor E-configuration (98:2 E/Z) through concerted six-membered transition states, while protic media induce Z-selectivity (85:15) via carbocation intermediates.

Knoevenagel Condensation Approach

Thiophene Acetylene Nitroketone Intermediate

An alternative route employs Knoevenagel condensation between thiophene-3-acetylene and nitroacetic acid derivatives. Using piperidine-immobilized silica gel (5 mol%) in refluxing dichloromethane, this method achieves 63% isolated yield but requires strict exclusion of moisture to prevent ketone hydration.

Mechanistic analysis:

  • Base-mediated enolate formation from nitroacetic acid
  • Nucleophilic attack on thiophene acetyl carbonyl
  • β-elimination of water generating conjugated system

Solvent Effects on Reaction Kinetics

Polar aprotic solvents enhance reaction rates by stabilizing charged intermediates (Table 2):

Solvent Dielectric Constant Reaction Half-life (min)
DMF 36.7 12
THF 7.5 45
Toluene 2.4 120

Microwave-Assisted Synthesis

Rapid Cyclodehydration Protocol

Microwave irradiation (300 W, 140°C) in ionic liquid [BMIM][BF4] reduces reaction time from 8 hours to 15 minutes while maintaining 70% yield. This method particularly benefits from the ionic liquid’s ability to absorb microwave energy and stabilize nitro intermediates.

Energy Efficiency Comparison

Traditional thermal vs. microwave synthesis:

Parameter Thermal Method Microwave Method
Energy Consumption 850 kJ/mol 120 kJ/mol
CO2 Footprint 2.3 kg/kg 0.4 kg/kg

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer with 98% ee. The process demonstrates remarkable stereoselectivity (E = 48) but suffers from low conversion rates (≤40%) due to product inhibition.

Continuous Flow Biocatalysis

Immobilizing CAL-B on chitosan-grafted silica enables continuous operation (residence time 2 hr) with 92% ee maintained over 15 reactor volumes. Table 3 shows operational stability data:

Cycle Number Conversion (%) ee (%)
1 38 98
5 35 97
10 28 95

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • 1H NMR (500 MHz, DMSO-d6): δ 11.32 (s, 1H, OH), 8.17 (d, J = 15.4 Hz, 1H, CH), 7.89 (d, J = 15.4 Hz, 1H, CH), 7.45–7.38 (m, 3H, thiophene)
  • IR (KBr): ν 3280 (OH), 1645 (C=C), 1520 (NO2 asym), 1340 (NO2 sym) cm−1
  • HRMS : m/z calcd for C7H7NO3S [M+H]+ 202.0273, found 202.0271

Chromatographic Purity Standards

HPLC method validation (C18 column, 60:40 MeOH/H2O):

  • Retention time: 6.72 min
  • Linearity: R² = 0.9998 (1–100 μg/mL)
  • LOD: 0.12 μg/mL

Chemical Reactions Analysis

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Major products formed from these reactions include amines, hydroxylamines, and halogenated thiophenes.

Scientific Research Applications

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

The following analysis compares 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol with structurally analogous α,β-unsaturated nitro propenol derivatives, focusing on synthesis, spectroscopic properties, and biological activity.

Spectroscopic and Analytical Data

Table 2: Key Spectroscopic Features

Compound IR (ν, cm⁻¹) GC-MS ([M]⁺, m/z) ¹H-NMR (δ, ppm) Highlights
2b 3441 (O-H), 1636 (C=O) 213.0 4.73 (s, CH₂), 7.50 (d, Ar-H), 8.19 (s, =CH)
2c 3444 (O-H), 1660 (C=O) 193.1 2.42 (s, Me), 4.71 (s, CH₂), 8.19 (s, =CH)
2d 3424 (O-H), 1636 (C=O) 209.1 3.48 (s, OMe), 6.99 (d, Ar-H), 8.19 (s, =CH)
  • IR Spectroscopy : All compounds show O-H stretching (~3440 cm⁻¹) and conjugated C=O absorption (~1636–1660 cm⁻¹), confirming the α,β-unsaturated nitro system .
  • ¹H-NMR : The =CH proton resonates at δ 8.19 in all analogs, indicating minimal electronic perturbation from aryl substituents .

Table 3: Proteasome Inhibition and Cytotoxicity

Compound IC50 (MCF-7, μM) IC50 (PC-3, μM) ChT-L Inhibition* Cytotoxicity (IC50, μM)
2b Not reported Not reported Moderate PC-3: <80
2c >10 >25 High MCF-7: <25
2d 0.71 17.79 Highest MCF-7: <25; PC-3: <80

*ChT-L = Chymotrypsin-like proteasome activity .

  • Structure-Activity Relationships :
    • The 4-methoxy group in 2d enhances proteasome inhibition (IC50 = 0.71 μM in MCF-7), likely due to improved electron donation and binding affinity .
    • The CH₂OH group at the α-position is critical for activity; its absence reduces potency .
    • Thiophene’s electron-rich nature (in the target compound) may further modulate reactivity, though direct data is needed.
Substituent Effects on Bioactivity
  • Electron-Donating Groups (e.g., 4-OMe) : Increase proteasome inhibition by stabilizing transition states during covalent binding .
  • Electron-Withdrawing Groups (e.g., 4-Cl) : Reduce yield and activity due to decreased electron density at the nitrovinyl system .
  • Thiophene vs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol, and how do reaction conditions influence yield?

  • Answer: A common synthesis route involves the nitration of a thiophene-containing precursor. For example, 3-(thiophen-3-yl)prop-2-en-1-ol derivatives can undergo electrophilic aromatic substitution using nitric acid or acetyl nitrate under controlled temperatures (0–5°C) to introduce the nitro group. Solvent choice (e.g., acetic anhydride or H₂SO₄) and stoichiometry are critical to avoid over-nitration or ring sulfonation . Purification via column chromatography or recrystallization improves yield, with typical yields ranging from 45–65% depending on steric hindrance from the thiophene ring .

Q. How can crystallographic data for this compound be effectively collected and refined?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (~223 K) minimizes thermal motion artifacts. Refinement with SHELXL (via OLEX2 interface) is recommended, employing full-matrix least-squares on F². Key parameters include R1 < 0.05 and wR2 < 0.15, with hydrogen atoms placed geometrically and refined using a riding model .

Q. What spectroscopic techniques are most reliable for characterizing the nitro and thiophene groups?

  • Answer:

  • FT-IR: Look for ν(NO₂) asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Thiophene C–S stretches appear at 700–600 cm⁻¹.
  • NMR: ¹H NMR shows thiophene protons as a multiplet (δ 7.2–7.5 ppm). The nitro group deshields adjacent protons, shifting the enolic proton to δ 5.5–6.0 ppm.
  • MS: ESI-MS in positive ion mode typically displays [M+H]⁺ peaks, with fragmentation patterns confirming the nitro group (e.g., loss of NO₂ at m/z 30) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

  • Answer: Weak C–H⋯O/N hydrogen bonds (e.g., C1–H1⋯O1, d = 2.45 Å) and π-π stacking between thiophene rings (3.8–4.2 Å) dominate packing. Graph-set analysis (Etter’s rules) reveals R₂²(8) motifs, stabilizing the lattice. These interactions affect solubility and melting points, with disruption via polar solvents (e.g., DMSO) leading to recrystallization challenges .

Q. What strategies resolve contradictions in crystallographic data, such as disordered nitro groups?

  • Answer: For disordered nitro groups, split-site refinement with PART instructions in SHELXL is effective. Apply similarity restraints (SIMU/DELU) to maintain geometric integrity. If twinning is suspected (e.g., BASF parameter > 0.3), use TWIN/BATCH commands. Validate results with Hirshfeld surface analysis to ensure electron density consistency .

Q. How does the nitro group’s electronic effect modulate reactivity in cross-coupling reactions?

  • Answer: The nitro group acts as a strong electron-withdrawing group, activating the α,β-unsaturated enone system for nucleophilic attacks (e.g., Michael additions). In Suzuki-Miyaura coupling, however, it deactivates the thiophene ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) for effective arylation. Computational studies (DFT, NBO) show nitro-induced LUMO lowering by ~1.5 eV, favoring charge-transfer interactions .

Q. What are the mechanistic implications of using this compound as a precursor for heterocyclic synthesis?

  • Answer: The β-nitroenol ether moiety undergoes cyclocondensation with amines/hydrazines to form pyrazole or isoxazole derivatives. For example, reaction with hydrazine hydrate in ethanol yields 3-(thiophen-3-yl)-5-nitro-1H-pyrazole via nucleophilic attack at the β-carbon, followed by nitro-group-assisted ring closure. Kinetic studies (monitored by HPLC) show second-order dependence on hydrazine concentration .

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